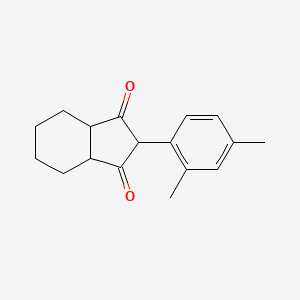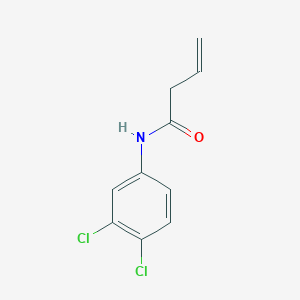![molecular formula C43H50N10O B14434645 2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- CAS No. 79724-80-4](/img/structure/B14434645.png)
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- is a complex organic compound that features prominently in various scientific and industrial applications. This compound is characterized by its unique structure, which includes two benzimidazole groups attached to a propanol backbone. The presence of these benzimidazole groups imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- typically involves the reaction of 1,3-dibromopropane with 1-ethyl-1H-benzimidazole in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the benzimidazole groups displace the bromine atoms on the propane backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Various nucleophiles (amines, thiols), solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: New compounds with different functional groups replacing the benzimidazole groups.
Scientific Research Applications
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of benzimidazole groups.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzimidazole groups can bind to DNA grooves, leading to DNA cleavage and inhibition of replication. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 2-amino-2-methyl-: Another propanol derivative with different functional groups.
1,3-Bis(1-naphthalenyloxy)-2-propanol: A compound with naphthalene groups instead of benzimidazole groups.
2-Methyl-2-propanol: A structural isomer with different chemical properties.
Uniqueness
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- is unique due to the presence of two benzimidazole groups, which impart significant biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
79724-80-4 |
|---|---|
Molecular Formula |
C43H50N10O |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
1,3-bis[bis[(1-ethylbenzimidazol-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C43H50N10O/c1-5-50-36-21-13-9-17-32(36)44-40(50)27-48(28-41-45-33-18-10-14-22-37(33)51(41)6-2)25-31(54)26-49(29-42-46-34-19-11-15-23-38(34)52(42)7-3)30-43-47-35-20-12-16-24-39(35)53(43)8-4/h9-24,31,54H,5-8,25-30H2,1-4H3 |
InChI Key |
QOIXCCJIQHKRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CC)CC(CN(CC5=NC6=CC=CC=C6N5CC)CC7=NC8=CC=CC=C8N7CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


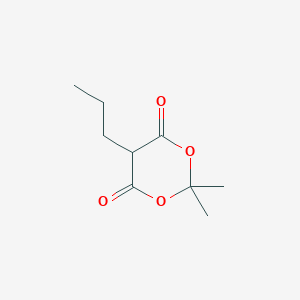



![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
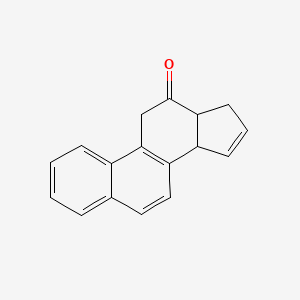
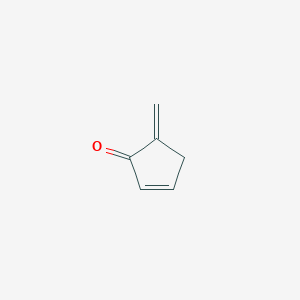
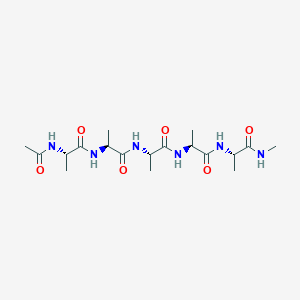
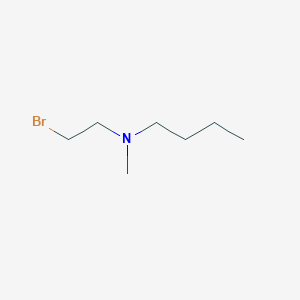
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
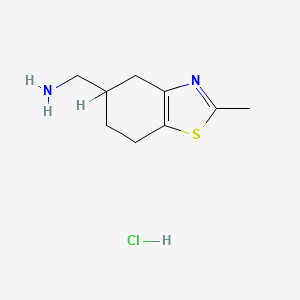
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)
